molecular formula C18H18N8O7S3 B10753510 (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10753510
M. Wt: 554.6 g/mol
InChI Key: VAAUVRVFOQPIGI-ROIXZANTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ceftriaxone Sodium Trihydrate involves several steps, starting with the preparation of the core cephalosporin structureThe final product is then converted to its sodium salt form and crystallized as the trihydrate .

Industrial Production Methods: Industrial production of Ceftriaxone Sodium Trihydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of a ceftriaxone sodium wet product, which is then dried, crushed into powder, and packaged under sterile conditions. The final product is sealed in reagent bottles with nitrogen to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Ceftriaxone Sodium Trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can result in various derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

Ceftriaxone Sodium Trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan polymers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and ultimately bacterial death .

Comparison with Similar Compounds

Uniqueness: Ceftriaxone Sodium Trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the meninges, making it particularly effective for treating central nervous system infections .

Properties

Molecular Formula

C18H18N8O7S3

Molecular Weight

554.6 g/mol

IUPAC Name

(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9?,15-/m1/s1

InChI Key

VAAUVRVFOQPIGI-ROIXZANTSA-N

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

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